N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative featuring:
- A thieno[3,2-d]pyrimidin-4-one core substituted with a 2-fluorophenyl group at the 3-position.
- A sulfanyl-acetamide side chain linked to N-(5-chloro-2-methoxyphenyl).
The 5-chloro-2-methoxyphenyl and 2-fluorophenyl groups contribute to electronic and steric properties, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S2/c1-29-17-7-6-12(22)10-15(17)24-18(27)11-31-21-25-14-8-9-30-19(14)20(28)26(21)16-5-3-2-4-13(16)23/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEYCQVLWYKKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a novel compound with significant potential in medicinal chemistry, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 475.94 g/mol. Its structure includes a chloro-substituted methoxyphenyl group and a thieno-pyrimidine moiety linked via a sulfanyl group. The detailed chemical structure is crucial for understanding its biological interactions.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thieno-pyrimidine scaffold followed by functionalization to introduce the chloro and methoxy groups. The compound is synthesized under controlled conditions to ensure high purity and yield.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed an IC50 value indicative of strong inhibitory effects.
- A549 (lung cancer) : Similar findings were observed with notable reductions in cell viability.
The antiproliferative effects were assessed using MTT assays across multiple concentrations, revealing dose-dependent responses.
The biological activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Key mechanisms include:
- Caspase Activation : Increased levels of caspases (e.g., caspase 3 and caspase 8) were observed, indicating that the compound triggers apoptotic pathways.
- Bcl-2 Family Proteins : The compound effectively modulated the expression of Bcl-2 and Bax proteins, promoting apoptosis by reducing anti-apoptotic signals while enhancing pro-apoptotic factors.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
-
Study 1 : Evaluated the compound's effects on human epithelial cancer cell lines. Results indicated a significant reduction in cell proliferation with IC50 values comparable to established chemotherapeutics.
Cell Line IC50 (nM) Mechanism MCF-7 40 Apoptosis induction A549 35 Caspase activation - Study 2 : Investigated the pharmacokinetic properties using in silico methods which predicted favorable absorption and distribution characteristics.
Comparison with Similar Compounds
Key Structural Modifications in Analogous Compounds
The following compounds share the thieno[3,2-d]pyrimidinone core but differ in substituents (Table 1):
Table 1: Substituent Comparison of Target Compound and Analogs
Impact of Substituents on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The 2-fluorophenyl in the target compound provides moderate electron withdrawal, optimizing charge distribution for receptor interactions. In contrast, 3,5-difluorophenyl (Compound A) increases polarity but may reduce membrane permeability .
- 4-Chlorophenyl (Compound B) and trifluoromethyl (Compound B) groups significantly elevate logP, enhancing lipophilicity but risking solubility limitations .
Methoxy vs. Methyl Substituents :
NMR and Crystallographic Insights
- NMR Analysis : Studies on similar acetamides () reveal that substituents in regions A (positions 39–44) and B (29–36) alter chemical shifts, indicating modified electronic environments. For example, dimethoxy groups (Compound A) induce upfield shifts in aromatic protons, suggesting altered π-π stacking .
- Crystallographic Data : Acetamide derivatives () with methoxy or halogen substituents exhibit distinct hydrogen-bonding patterns, affecting crystal packing and stability. The target’s methoxy group may facilitate intermolecular hydrogen bonds, enhancing crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
